

An In-depth Technical Guide to RS102895 Hydrochloride for Inflammation Research

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Compound of Interest		
Compound Name:	RS102895 hydrochloride	
Cat. No.:	B1591295	Get Quote

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Introduction

Inflammation is a complex biological response implicated in a wide array of physiological and pathological processes. A key mediator in the inflammatory cascade is the C-C chemokine receptor 2 (CCR2) and its primary ligand, monocyte chemoattractant protein-1 (MCP-1 or CCL2). The CCL2/CCR2 signaling axis is a critical pathway that governs the migration of monocytes and other immune cells to sites of inflammation.[1][2][3][4][5] Consequently, antagonism of this pathway presents a compelling therapeutic strategy for a variety of inflammatory and fibrotic diseases.[1][2][3] **RS102895 hydrochloride** is a potent and selective small molecule antagonist of the CCR2b chemokine receptor, making it a valuable tool for investigating the role of the CCL2/CCR2 axis in inflammation.[6][7] This technical guide provides a comprehensive overview of **RS102895 hydrochloride**, including its mechanism of action, key quantitative data, experimental protocols, and relevant signaling pathways.

Core Properties of RS102895 Hydrochloride



Property	Value	Reference
Chemical Name	1'-[2-[4- (Trifluoromethyl)phenyl]ethyl]- spiro[4H-3,1-benzoxazine-4,4'- piperidin]-2(1H)-one hydrochloride	
Molecular Formula	C21H21F3N2O2·HCl	
Molecular Weight	426.86 g/mol	
CAS Number	1173022-16-6	
Purity	≥98%	
Solubility	Soluble to 75 mM in DMSO	
Storage	Desiccate at room temperature	

Mechanism of Action and In Vitro Efficacy

RS102895 hydrochloride functions as a selective antagonist of the CCR2 receptor.[6] It effectively blocks the binding of CCL2 (MCP-1), thereby inhibiting downstream signaling pathways that lead to cellular responses such as calcium influx and chemotaxis. The selectivity of RS102895 for CCR2 over other chemokine receptors, such as CCR1, has been demonstrated in various studies.[6]

Quantitative In Vitro Data

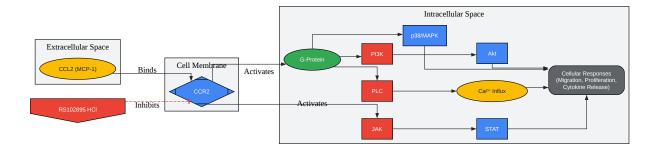


Parameter	Cell Type / System	IC50 Value	Reference
CCR2b Receptor Binding Inhibition	Transfected Chinese Hamster Lung (CHL) cells (CRL-1657)	360 nM	[6]
CCR1 Receptor Binding Inhibition	Transfected CHL cells (CRL-1657)	17.8 μΜ	
MCP-1 Stimulated Calcium Influx	CRL-1657 cells	32 nM	
MCP-3 Stimulated Calcium Influx	CRL-1657 cells	130 nM	
MCP-1 Stimulated Chemotaxis	THP-1-5X cells	1.7 μΜ	
RANTES (CCL5) Stimulated Chemotaxis	THP-1-5X cells (acts through CCR1)	37 μΜ	
Human α1a Receptor Inhibition	-	130 nM	[6][8]
Human α1d Receptor Inhibition	-	320 nM	[6][8]
Rat Brain Cortex 5HT1a Receptor Inhibition	-	470 nM	[6][8]
Wild Type MCP-1 Receptor Suppression	-	550 nM	[6][8][9]
D284N Mutant MCP-1 Receptor Suppression	-	568 nM	[6][8][9]
D284A Mutant MCP-1 Receptor Suppression	-	1892 nM	[6][8][9]

The CCL2-CCR2 Signaling Pathway in Inflammation



The binding of CCL2 to its receptor CCR2, a G protein-coupled receptor (GPCR), initiates a cascade of intracellular signaling events.[1][2] This activation leads to the recruitment of various immune cells, particularly monocytes, to sites of inflammation.[1][10] The downstream effects include cell survival, proliferation, cytokine production, migration, and apoptosis.[1][2] Key signaling pathways activated by the CCL2/CCR2 axis include PI3K/Akt, JAK/STAT, and P38/MAPK.[1][2]



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Caption: The CCL2-CCR2 signaling pathway and the inhibitory action of **RS102895 hydrochloride**.

Experimental Protocols In Vitro Chemotaxis Assay (Boyden Chamber)

This protocol assesses the ability of RS102895 to inhibit the migration of monocytic cells towards a CCL2 gradient.

• Cell Preparation: Culture THP-1 cells (or other monocytic cell lines) in appropriate media. On the day of the assay, harvest and resuspend the cells in serum-free media at a concentration of 1 x 10⁶ cells/mL.



- Chemoattractant Preparation: Prepare solutions of recombinant human CCL2 (MCP-1) in serum-free media at various concentrations (e.g., 1-100 ng/mL).
- Inhibitor Preparation: Prepare a stock solution of RS102895 hydrochloride in DMSO.
 Further dilute in serum-free media to achieve the desired final concentrations for the assay.
 Pre-incubate the cells with different concentrations of RS102895 or vehicle control (DMSO) for 30-60 minutes at 37°C.

Assay Setup:

- Add the CCL2 solution to the lower wells of a Boyden chamber (or a multi-well plate with a porous membrane insert, e.g., 8 μm pore size).
- Add the pre-incubated cell suspension to the upper chamber (the insert).
- Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO₂ for 2-4 hours to allow for cell migration.

· Quantification:

- Remove the inserts and wipe off the non-migrated cells from the upper surface of the membrane.
- Fix and stain the migrated cells on the lower surface of the membrane (e.g., with Diff-Quik stain).
- Count the number of migrated cells in several high-power fields under a microscope.
 Alternatively, use a fluorescent dye to label the cells and measure the fluorescence of the migrated cells.
- Data Analysis: Calculate the percentage of inhibition of chemotaxis for each concentration of RS102895 compared to the vehicle control. Determine the IC₅₀ value.

In Vivo Model of Inflammation

This generalized protocol describes the use of RS102895 in a mouse model of inflammation. Specific parameters will vary depending on the model (e.g., thioglycollate-induced peritonitis, collagen-induced arthritis).



- Animal Model: Use an appropriate mouse strain for the inflammation model. House the animals under standard conditions.
- RS102895 Formulation and Administration:
 - Formulation: For intraperitoneal (i.p.) injection, a common vehicle is 10% DMSO, 40%
 PEG300, 5% Tween-80, and 45% Saline.[6][8] Another option is 10% DMSO in corn oil.[6]
 The solubility should be at least 2.5 mg/mL.[6] For systemic administration in some studies, a vehicle of 4% DMSO in saline has been used.[11]
 - Dosage: A dose of 5 mg/kg has been shown to be effective in reducing monocyte recruitment in mice.[11][12] However, due to a short half-life of approximately 1 hour, a single dose may be insufficient.[12] A multi-dose regimen of 5 mg/kg every 6 hours can maintain effective plasma concentrations.[12]
 - Administration: Administer RS102895 hydrochloride or vehicle control via the desired route (e.g., i.p. injection).
- Induction of Inflammation: Induce inflammation according to the specific model protocol (e.g., i.p. injection of thioglycollate, immunization with collagen).
- Sample Collection and Analysis:
 - At a predetermined time point after inflammation induction, euthanize the animals.
 - Collect relevant samples, such as peritoneal lavage fluid, blood, lymph nodes, or affected tissues.
 - Analyze the samples for inflammatory markers. This can include:
 - Flow Cytometry: To quantify the recruitment of immune cells, particularly inflammatory monocytes (e.g., Ly6Chi).[12]
 - ELISA: To measure the levels of cytokines and chemokines in plasma or tissue homogenates.
 - Histology: To assess tissue damage and cellular infiltration.

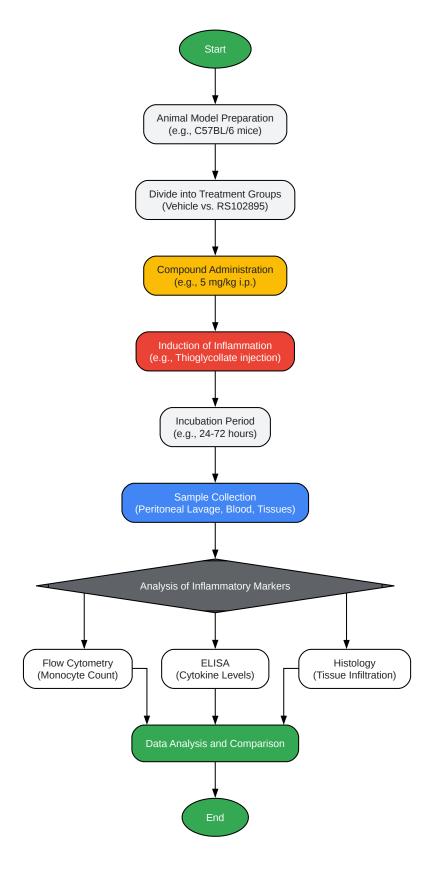






• Data Analysis: Compare the inflammatory readouts between the RS102895-treated group and the vehicle-treated group to determine the efficacy of the compound in reducing inflammation.





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Caption: A generalized experimental workflow for an in vivo inflammation model using RS102895.

Conclusion

RS102895 hydrochloride is a well-characterized and selective CCR2 antagonist that serves as an indispensable tool for researchers investigating the role of the CCL2-CCR2 axis in inflammation and related pathologies. Its proven efficacy in both in vitro and in vivo models makes it a valuable compound for target validation and preclinical studies. This guide provides essential technical information to facilitate the effective use of RS102895 in inflammation research. As with any experimental work, it is crucial to carefully optimize protocols and dosages for each specific application.

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